Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375248-07-8
VCID: VC5050594
InChI: InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
SMILES: COC(=O)CC1CNCC1CC(=O)OC.Cl
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride

CAS No.: 2375248-07-8

Cat. No.: VC5050594

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71

* For research use only. Not for human or veterinary use.

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride - 2375248-07-8

Specification

CAS No. 2375248-07-8
Molecular Formula C10H18ClNO4
Molecular Weight 251.71
IUPAC Name methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Standard InChI Key ARFAOEDZKFQMMM-SCLLHFNJSA-N
SMILES COC(=O)CC1CNCC1CC(=O)OC.Cl

Introduction

Molecular Features

  • Chemical Formula: C13H12N4O2S

  • Core Functional Groups:

    • Indole: A bicyclic aromatic system with a benzene fused to a pyrrole ring.

    • Thiadiazole: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

    • Pyrrolidine: A saturated five-membered nitrogen-containing ring.

    • Carbonyl: A functional group contributing to reactivity and potential biological interactions.

Key Characteristics

  • The compound incorporates a thiadiazole moiety linked via an ether bond to a pyrrolidine ring, which is further connected to the indole nucleus through an amide bond. This unique arrangement suggests potential bioactivity due to the electron-donating and withdrawing capabilities of these groups.

Synthesis Pathway

The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole likely involves multi-step reactions combining:

  • Formation of the Thiadiazole Moiety:

    • Thiadiazoles are typically synthesized by cyclization reactions involving thiosemicarbazides and oxidizing agents.

  • Etherification:

    • The thiadiazole is linked to pyrrolidine via an ether bond using alkylation or nucleophilic substitution.

  • Amide Bond Formation:

    • The pyrrolidine derivative reacts with indole-3-carboxylic acid or its derivatives under coupling conditions (e.g., carbodiimide-mediated reactions).

This stepwise approach ensures precise incorporation of functional groups while maintaining the integrity of the heterocyclic rings.

Pharmacological Potential

The combination of indole and thiadiazole scaffolds suggests diverse biological activities:

  • Indoles: Known for anticancer, antimicrobial, and anti-inflammatory properties.

  • Thiadiazoles: Exhibit antimicrobial, antifungal, antioxidant, and enzyme inhibitory activities.

Hypothetical Applications

Given its structure, this compound may serve as:

  • Enzyme Inhibitor: The amide linkage and aromatic systems could interact with enzymatic active sites.

  • Antimicrobial Agent: The thiadiazole ring often disrupts microbial growth pathways.

  • Anti-inflammatory Compound: Indoles are frequently explored as cyclooxygenase or lipoxygenase inhibitors.

Analytical Techniques

To confirm the structure and purity of this compound, the following methods are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like carbonyls and ethers.

Molecular Docking Studies

Preliminary in silico studies can predict binding affinity to biological targets such as enzymes or receptors. For instance:

  • Docking against inflammatory mediators like 5-lipoxygenase or cyclooxygenase may reveal anti-inflammatory potential.

  • Interaction with bacterial enzymes could suggest antimicrobial utility.

Comparison with Related Compounds

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